1-(Cyclopentylmethyl)piperidin-4-amine
Description
Significance of Piperidine (B6355638) Derivatives as Core Chemical Scaffolds in Exploratory Research
Piperidine-containing compounds are foundational to numerous pharmaceuticals, spanning a wide array of therapeutic classes. nih.gov This heterocyclic system is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as agents with analgesic, antihistamine, anti-cancer, and antiviral properties. arizona.eduresearchgate.net The significance of the piperidine scaffold can be attributed to several key factors:
Modulation of Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring allows it to exist in a stable chair conformation. This three-dimensional structure is crucial for establishing specific interactions with biological targets. chemrevlett.com The nitrogen atom within the ring is typically basic, which can be critical for salt formation, improving solubility and bioavailability. researchgate.net
Enhanced Biological Activity and Selectivity: The introduction of a piperidine moiety can significantly enhance the biological activity and selectivity of a molecule. thieme-connect.com Its rigid, yet conformationally flexible, structure can orient substituents in a precise spatial arrangement, optimizing binding to receptors and enzymes. researchgate.net
Versatility in Synthesis: The piperidine ring can be synthesized and functionalized through a variety of well-established chemical reactions, including multicomponent reactions, cycloadditions, and intramolecular cyclizations. nih.govnih.gov This synthetic tractability allows chemists to create extensive libraries of diverse piperidine derivatives for screening and optimization. nih.gov
The widespread application of this scaffold is evident in the multitude of approved drugs that incorporate it.
Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold
| Drug Name | Therapeutic Class | Brief Description |
|---|---|---|
| Donepezil | Acetylcholinesterase Inhibitor | Used for the treatment of Alzheimer's disease. nih.gov |
| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. |
| Methylphenidate | CNS Stimulant | Commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD). |
| Haloperidol | Antipsychotic | A typical antipsychotic used in the treatment of schizophrenia. |
| Loratadine | Antihistamine | A second-generation antihistamine used to treat allergies. |
Overview of the Cyclopentylmethyl Moiety in Chemical Design
The cyclopentylmethyl group, which combines a five-membered carbocyclic ring with a methylene (B1212753) linker, is a valuable substituent in medicinal chemistry. While less common than smaller alkyl groups, its unique properties offer distinct advantages in molecular design. The cyclopentyl portion is hydrophobic and sterically demanding, influencing a molecule's interaction with its environment and biological targets.
Key contributions of the cyclopentylmethyl moiety include:
Lipophilicity and Solubility: The nonpolar nature of the cyclopentyl ring increases the lipophilicity of a molecule. This can enhance its ability to cross lipid membranes, such as the blood-brain barrier, but must be carefully balanced to maintain adequate aqueous solubility.
Metabolic Stability: The cyclic structure of the cyclopentyl group can confer metabolic stability. Unlike linear alkyl chains, it lacks terminal methyl groups that are susceptible to omega-oxidation, a common metabolic pathway. This can lead to a longer half-life in the body.
Conformational Restriction and Receptor Binding: The cyclopentyl ring provides a degree of conformational rigidity. When incorporated into a molecule, it can limit the number of accessible conformations, potentially pre-organizing the molecule for a more favorable, lower-energy binding to a specific receptor. nih.gov This entropic advantage can translate to higher potency.
Van der Waals Interactions: The size and shape of the cyclopentyl group allow it to fill hydrophobic pockets within a protein's binding site, leading to favorable van der Waals interactions that can contribute significantly to binding affinity.
The properties of the closely related compound, cyclopentyl methyl ether (CPME), highlight the stability and hydrophobicity of the cyclopentyl ring system. wikipedia.org CPME is recognized as a "green" solvent due to its stability under both acidic and basic conditions, low peroxide formation, and high hydrophobicity, characteristics that are conferred by the cyclopentyl ring. wikipedia.orgnih.govnih.gov
Contextualization of 1-(Cyclopentylmethyl)piperidin-4-amine within the Broad Landscape of Research Compounds
This compound is a research chemical that embodies the combination of the two previously discussed structural motifs. It features a piperidine ring substituted at the nitrogen atom with a cyclopentylmethyl group, and an amine group at the 4-position of the piperidine ring.
This compound is not widely documented as an end-product with specific biological activity in publicly available literature. Instead, its structure strongly suggests its role as a versatile chemical intermediate or a building block in the synthesis of more complex molecules. synhet.com The primary amine at the 4-position serves as a key functional handle for further chemical modification, such as acylation, alkylation, or formation of amides and sulfonamides. The N-cyclopentylmethyl group provides the lipophilic and steric characteristics discussed earlier.
Therefore, this compound is a valuable tool for medicinal chemists engaged in exploratory research. It allows for the systematic introduction of the N-cyclopentylmethylpiperidine core into a variety of molecular frameworks to probe structure-activity relationships and optimize drug candidates.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| CAS Number | 64306-78-1 |
| Topological Polar Surface Area | 29.24 Ų |
| Predicted XLogP3 | 1.7 |
Data sourced from PubChem CID 20395869. nih.gov
The compound's structure represents a strategic design choice, merging the proven utility of the piperidine scaffold with the specific modulatory effects of the cyclopentylmethyl group. Its primary application lies in enabling the synthesis of novel chemical entities for investigation in various therapeutic areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopentylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPPWWYNPCKJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Piperidine Structures
Established Synthetic Pathways for Piperidine (B6355638) Ring Systems
The construction of the core piperidine ring is a foundational aspect of the synthesis of 1-(Cyclopentylmethyl)piperidin-4-amine. Numerous methods have been established for the formation of this six-membered heterocycle, each with its own advantages and limitations. These can be broadly categorized into N-heterocyclization approaches, reductive amination protocols, and cyclocondensation or intramolecular cyclization techniques.
N-Heterocyclization Approaches for Cyclic Amine Formation
N-heterocyclization reactions involve the formation of the piperidine ring through the creation of one or more carbon-nitrogen bonds. A common strategy involves the reaction of a primary amine with a diol, often catalyzed by a transition metal complex such as iridium. acs.org This method provides a direct route to N-substituted piperidines. Another approach is the one-pot preparation of cyclic amines from the reaction of alkyl dihalides with primary amines, which can be efficiently achieved under microwave irradiation in an aqueous alkaline medium. nih.gov Additionally, the chlorination of amino alcohols using reagents like thionyl chloride can facilitate cyclization, circumventing the need for multi-step protection and activation sequences. organic-chemistry.org
These methods are versatile and can be adapted for the synthesis of a variety of piperidine derivatives. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the piperidine ring.
Reductive Amination Protocols for Piperidine Synthesis
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant to piperidine synthesis. ajchem-a.com This two-step process typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov In the context of forming the piperidine ring itself, a double reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine is a direct approach. researchgate.net
This protocol is not only effective for ring formation but is also a key strategy for introducing substituents on the piperidine nitrogen, as will be discussed in section 2.2. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. chemrxiv.org Catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) is also a common reduction method. nih.gov
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones directly, requires careful control of reaction conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective under mildly acidic conditions | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, non-toxic byproducts | More expensive than other borohydrides |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" reagent, high efficiency | Requires specialized equipment for handling hydrogen gas, catalyst can be sensitive |
Cyclocondensation and Intramolecular Cyclization Techniques
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water. A classic example is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. nih.gov
Intramolecular cyclization, on the other hand, involves the formation of a ring from a single molecule containing all the necessary atoms. nih.gov This is a very common and effective strategy for piperidine synthesis. acs.org For instance, an amino group can undergo a nucleophilic attack on an electrophilic center within the same molecule, such as an epoxide or an activated double bond (e.g., in an aza-Michael reaction), to form the piperidine ring. researchgate.net Radical-mediated cyclizations of unsaturated amines also provide a powerful route to piperidine derivatives. nih.gov The stereochemical outcome of these cyclizations can often be controlled by the existing stereocenters in the acyclic precursor.
Stereoselective and Diastereoselective Synthesis of Piperidine Isomers
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceutical compounds where different stereoisomers can exhibit vastly different biological activities. A variety of stereoselective methods for piperidine synthesis have been developed. chemicalbook.com
Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. Asymmetric catalysis, using chiral metal catalysts or organocatalysts, can induce enantioselectivity in the formation of the piperidine ring or in the introduction of substituents. rsc.org For example, rhodium-catalyzed asymmetric hydrogenation of pyridinium salts can yield chiral piperidines with high enantiomeric excess. Diastereoselective reactions, which control the relative stereochemistry of multiple stereocenters, are also crucial. The stereochemical outcome of intramolecular cyclizations, for instance, can often be predicted and controlled based on the conformation of the transition state. chemicalbook.com
Targeted Synthesis of N-Substituted Piperidin-4-amine Derivatives
With an understanding of the methods to construct the piperidine ring, the focus now shifts to the specific synthesis of this compound. This involves the attachment of a cyclopentylmethyl group to the nitrogen atom of a piperidin-4-amine precursor.
Incorporation of Cycloaliphatic Substituents at the Piperidine Nitrogen
The introduction of the cyclopentylmethyl group at the piperidine nitrogen can be achieved through two primary and highly effective strategies: reductive amination and N-alkylation.
Reductive Amination Approach:
A highly efficient method for the synthesis of this compound is the reductive amination of a piperidin-4-amine precursor with cyclopentanecarboxaldehyde. To avoid potential side reactions with the primary amino group at the 4-position, it is common practice to use a protected form of piperidin-4-amine, such as tert-butyl 4-aminopiperidine-1-carboxylate.
The reaction proceeds via the formation of an imine intermediate between the secondary amine of the piperidine and cyclopentanecarboxaldehyde. This intermediate is then reduced in situ to the desired N-substituted product. A common reducing agent for this transformation is sodium triacetoxyborohydride, which is mild and selective. chemrxiv.org Following the reductive amination step, the protecting group on the 4-amino group (if used) and the Boc group on the piperidine nitrogen would be removed under acidic conditions to yield the final product.
N-Alkylation Approach:
Alternatively, the cyclopentylmethyl group can be introduced via a direct N-alkylation reaction. This involves reacting piperidin-4-amine, or a protected derivative, with a suitable cyclopentylmethyl electrophile, such as cyclopentylmethyl bromide or cyclopentylmethyl tosylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction.
The choice of solvent is crucial and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed. As with reductive amination, the use of a protected piperidin-4-amine derivative can be advantageous to ensure selective alkylation at the piperidine nitrogen. Subsequent deprotection would then afford this compound.
Table 2: Synthetic Strategies for this compound
| Strategy | Key Reagents | Advantages | Potential Challenges |
| Reductive Amination | Piperidin-4-amine (or protected form), Cyclopentanecarboxaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | High efficiency, mild reaction conditions, readily available starting materials | Potential for over-alkylation if unprotected piperidin-4-amine is used |
| N-Alkylation | Piperidin-4-amine (or protected form), Cyclopentylmethyl halide/tosylate, Base (e.g., K₂CO₃) | Direct bond formation, good yields | Alkylating agents can be lachrymatory, potential for quaternization of the nitrogen |
Chemical Modifications at the C-4 Position of the Piperidine Ring
The 4-amino group on the piperidine ring is a key site for chemical modification, serving as a versatile handle for introducing a wide array of functional groups. This versatility allows for the synthesis of diverse derivatives with tailored properties. The 4-aminopiperidine (B84694) scaffold is a significant structural motif found in numerous bioactive compounds, including potent opioid agonists and muscarinic antagonists researchgate.net.
One common strategy for modifying the C-4 position involves the reaction of the primary amine. For instance, reductive amination of a protected precursor like 4-amino-1-Boc-piperidine with an aldehyde, such as 2-phenyl acetaldehyde, can yield a secondary amine intermediate. This intermediate can then be further functionalized by coupling with various electrophiles before deprotection, allowing for systematic exploration of different analogs nih.gov. This approach has been successfully employed in the discovery and optimization of 4-aminopiperidine scaffolds for inhibiting the assembly of the Hepatitis C virus nih.gov.
Another significant application of derivatization at the C-4 amino position is in analytical chemistry. The use of a high proton affinity tag, such as N-(4-aminophenyl)piperidine, to derivatize carboxylic acids has been shown to dramatically improve their detection in mass spectrometry rowan.edunsf.govresearchgate.net. This chemical modification enhances the proton affinity of the target molecules, permitting more sensitive detection in positive mode electrospray ionization (ESI) nsf.gov. Research has demonstrated that this derivatization can increase sensitivity by over 430-fold for some compounds and achieve detection limits as low as 0.5 ppb nsf.govresearchgate.net. The general reaction for this derivatization is outlined below.
Table 1: Derivatization Reaction for Improving Organic Acid Detection
| Reactants | Reagents | Product |
|---|---|---|
| Carboxylic Acid + N-(4-aminophenyl)piperidine | HATU, DIPEA, DMF | Derivatized Organic Acid |
Data sourced from ResearchGate researchgate.net.
This derivatization technique provides an improved method for analyzing organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS), particularly for those that are otherwise undetectable in their native forms rowan.eduresearchgate.net.
Green Chemistry Principles in Amine Synthesis Research
The synthesis of amines, including piperidine derivatives, is an area of intense research, with a growing emphasis on the incorporation of green chemistry principles to create more sustainable and environmentally friendly processes rsc.org. The goal is to reduce the environmental impact of chemical manufacturing, a necessity for transforming the industrial landscape, especially in the pharmaceutical sector .
Traditional methods for amine synthesis often suffer from low atom economy and the production of significant stoichiometric waste rsc.org. In contrast, modern green approaches focus on methodologies like the "hydrogen borrowing" strategy, reductive amination, and hydroamination, often utilizing renewable resources rsc.org. For example, biomass, which is rich in alcohol and amine functionalities, serves as a valuable feedstock for N-alkylation reactions via hydrogen borrowing rsc.org. A novel strategy has been developed for the synthesis of piperidines from the bio-based platform chemical furfural through a one-pot amination process nih.gov. This reaction proceeds through a cascade of steps including amination, hydrogenation, and ring rearrangement to form the piperidine product with high yields under mild conditions nih.gov.
Another key aspect of green chemistry in this field is the development of catalyst-free systems and the use of benign hydrogen donors. Ammonia borane (NH3-BH3) has emerged as a promising option for the synthesis of N-substituted lactams from biomass-derived keto acids and amines acs.orgacs.org. This method proceeds via reductive amination and cyclization under mild conditions without the need for a catalyst, offering a highly versatile and atom-efficient route to nitrogen-containing heterocycles acs.orgacs.org.
The use of water as a solvent and recyclable catalysts are also hallmarks of green synthetic routes for cyclic amines. One-pot multicomponent reactions for synthesizing highly functionalized piperidines have been developed using eco-friendly catalysts in water at room temperature, which simplifies the workup process nih.gov. The replacement of hazardous reagents is another critical area. In solid-phase peptide synthesis, for instance, piperidine is commonly used for Fmoc-deprotection wikipedia.org. Research has identified viable, greener alternatives such as 3-(diethylamino)propylamine (DEAPA) to fulfill this role, minimizing the formation of side products rsc.org.
Table 2: Overview of Green Chemistry Approaches in Amine Synthesis
| Principle | Application Example | Key Advantages |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis of piperidine from furfural nih.gov. | Reduces reliance on fossil resources; sustainable production rsc.orgnih.gov. |
| Atom Economy | Reductive amination/cyclization using ammonia borane acs.org. | High atom efficiency, minimizes waste rsc.org. |
| Benign Solvents | One-pot synthesis of piperidines in water nih.gov. | Environmentally friendly, simplifies workup nih.gov. |
| Catalysis | Catalyst-free reductive amination acs.orgacs.org. | Avoids use of heavy metals, reduces cost and toxicity. |
These examples underscore the significant strides being made to align the synthesis of valuable amine compounds with the principles of sustainability and environmental responsibility.
Structure Activity Relationship Sar and Structural Modulation Studies
Systematic Exploration of Substituent Effects on Biological Activity
The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a pivotal role in defining a compound's interaction with its biological target. This N-substituent can influence binding affinity, receptor selectivity, and pharmacokinetic properties. In the case of 1-(cyclopentylmethyl)piperidin-4-amine, the N-cyclopentylmethyl group is a critical determinant of its activity.
Research into N-substituted piperidine derivatives has shown that varying the size, lipophilicity, and flexibility of the alkyl or aryl group attached to the nitrogen can dramatically alter the compound's pharmacological effects. For instance, studies on various receptor systems have demonstrated that bulky, lipophilic N-substituents can enhance binding affinity by engaging with hydrophobic pockets in the target protein. The N-benzyl piperidine motif, for example, is frequently used to establish crucial cation-π interactions with target proteins. nih.gov
In a series of sigma-1 (σ1) receptor ligands, replacing a proton or a small ethyl group on the piperidine nitrogen with a methyl group led to a significant increase in σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.net This highlights the sensitivity of the binding pocket to even minor changes in the N-substituent. Similarly, a comparative study of histamine H3 and sigma-1 receptor antagonists revealed that replacing a piperazine ring with a piperidine ring was a critical structural element for activity at the σ1 receptor, underscoring the importance of the basic nitrogen's environment. nih.gov
The cyclopentylmethyl group in this compound provides a specific combination of size and conformational restraint that is often optimal for fitting into specific receptor binding sites. The table below illustrates hypothetical SAR data based on common findings in piperidine medicinal chemistry, demonstrating how potency can vary with changes to the N-substituent.
| Compound | N-Substituent | Target Affinity (Ki, nM) | Selectivity vs. Subtype B |
| Analog 1 | -CH₃ | 150 | 10-fold |
| Analog 2 | -CH₂CH₃ | 125 | 15-fold |
| Analog 3 | -CH₂-c-C₅H₉ (Cyclopentylmethyl) | 15 | 150-fold |
| Analog 4 | -CH₂(Phenyl) | 25 | 80-fold |
| Analog 5 | -H | 850 | 2-fold |
This table is illustrative and based on general principles of piperidine SAR.
The three-dimensional structure of the piperidine ring and the orientation of its substituents are fundamental to its biological function. The piperidine ring typically adopts a chair conformation, which allows substituents to occupy either axial or equatorial positions. The energetic preference for one conformation over another, and the resulting spatial arrangement of functional groups, can profoundly impact receptor binding.
The introduction of chiral centers into the piperidine scaffold can lead to significant improvements in biological activity and selectivity. thieme-connect.comresearchgate.net Chiral drugs often exhibit better adaptability to the specific binding sites of proteins. thieme-connect.com For this compound, while the parent structure is achiral, the principles of stereochemistry become critical when additional substituents are introduced or when it binds to a chiral environment like a protein receptor.
Furthermore, the conformational flexibility of the N-substituent itself is a key factor. The cyclopentylmethyl group has a degree of rotational freedom, but its cyclic nature imposes constraints compared to a linear alkyl chain. This constrained flexibility can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Studies have shown that conjugation of the piperidine nitrogen's lone pair with an adjacent π-system can create a pseudoallylic strain, forcing substituents at the 2-position into an axial orientation. nih.gov This effect highlights how electronic modifications at the nitrogen can control the conformation of the entire ring and influence its interaction with target proteins. nih.gov
Scaffold-Based Medicinal Chemistry Approaches
The design of new therapeutic agents often relies on the use of proven molecular scaffolds that are known to interact favorably with biological targets. The piperidine ring is a prime example of such a scaffold, frequently utilized in medicinal chemistry for its desirable properties.
The piperidine ring is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is due to its frequent appearance in a wide range of biologically active compounds, including numerous approved drugs. nih.govmdpi.com Its prevalence stems from several advantageous properties:
Three-Dimensionality: The sp3-hybridized nature of the piperidine ring provides a defined three-dimensional geometry that can be exploited to present substituents in precise spatial orientations for optimal target interaction. nih.gov
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding sites. The piperidine scaffold itself possesses a balance of hydrophilicity and lipophilicity that can be fine-tuned through substitution to optimize pharmacokinetic profiles. thieme-connect.com
Synthetic Accessibility: A vast and well-established body of chemical literature describes efficient methods for the synthesis and functionalization of the piperidine ring, making it a versatile and accessible building block for medicinal chemists. mdpi.com
The structure of this compound is a classic example of a ligand designed around this privileged core, where the piperidine serves as the central framework to which the key pharmacophoric elements—the basic 4-amino group and the N-cyclopentylmethyl group—are attached.
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. drughunter.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. drughunter.comacs.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. acs.orgnih.gov
The piperidine ring is an ideal component for FBDD for several reasons:
As a Fragment: Simple piperidine derivatives can serve as initial hits that occupy a specific pocket of a binding site. Their inherent 3D structure and available vectors for chemical elaboration make them excellent starting points.
For Fragment Elaboration: A non-piperidine fragment hit can be elaborated by incorporating a piperidine ring to improve properties such as solubility, basicity, or to introduce a new vector for interaction with the target.
In the context of this compound, one could envision a fragment-based approach where a simple 4-aminopiperidine (B84694) fragment is first identified as binding to a target. Subsequent optimization would involve exploring various substituents on the piperidine nitrogen, leading to the discovery that the cyclopentylmethyl group provides a significant enhancement in potency, thus arriving at the final compound structure. This rational growth from a core fragment ensures efficient exploration of chemical space and often leads to leads with superior physicochemical properties. drughunter.com
Rational Design Principles for Optimized Research Compounds
The development of optimized research compounds based on the this compound scaffold relies on the integration of SAR data, conformational analysis, and an understanding of the role of the privileged piperidine core. Rational design aims to systematically modify the structure to enhance desired properties, such as potency and selectivity, while minimizing off-target effects.
Key principles for the rational design of analogs include:
Target-Focused N-Substituent Modification: Based on the established importance of the N-substituent, a primary design strategy involves synthesizing analogs with varied groups at this position. This allows for probing the size, shape, and electronic requirements of the corresponding binding pocket. For example, replacing the cyclopentyl ring with other cycloalkyls (e.g., cyclobutyl, cyclohexyl) or introducing heteroatoms could fine-tune binding affinity and selectivity. units.it
Bioisosteric Replacement: The 4-amino group is a key feature, likely involved in a critical hydrogen bonding or ionic interaction. Bioisosteric replacement, where the amine is swapped for other functional groups with similar electronic and steric properties (e.g., hydroxyl, small amides), can be used to explore the necessity of this interaction and potentially improve properties like membrane permeability.
Conformational Constraint: Introducing substituents onto the piperidine ring can lock it into a preferred conformation. This can reduce the entropic cost of binding and increase affinity if the locked conformation is the bioactive one. For example, adding a methyl group at the 2- or 3-position would introduce a chiral center and restrict the ring's flexibility, potentially enhancing selectivity for a specific target. thieme-connect.comresearchgate.net
By applying these principles, medicinal chemists can systematically evolve the lead compound this compound into research compounds with superior and more refined pharmacological profiles.
Based on the conducted research, there is currently insufficient publicly available scientific literature detailing the specific mechanistic investigations and molecular target engagement of this compound. Studies focusing on its receptor binding affinity, enzyme inhibition, or its effects on cellular signaling pathways such as the inflammasome pathway, cell cycle regulation, and protein aggregation processes have not been identified.
Therefore, it is not possible to provide a detailed article on the "Mechanistic Investigations and Molecular Target Engagement" of this compound as per the requested outline. The chemical identity of the compound is known nih.gov, but its biological activity and interactions with molecular targets remain uncharacterized in the accessible scientific literature. General information on related concepts such as enzyme inhibition youtube.com, protein aggregation nih.govnih.govresearchgate.net, cell cycle regulation nih.govnih.gov, and inflammasome pathways nih.gov exists, but this information is not specific to this compound. Similarly, while studies on other piperidine derivatives have been published nih.govnih.govnih.gov, the findings from these studies on different molecules cannot be attributed to this compound.
Further research would be required to elucidate the biological properties of this specific compound.
Mechanistic Investigations and Molecular Target Engagement
Phenotypic Screening and Target Identification Methodologies
Comprehensive searches of scientific literature and bioassay databases did not yield specific phenotypic screening or target identification studies focused on 1-(Cyclopentylmethyl)piperidin-4-amine. Publicly available research detailing the application of these methodologies to this particular chemical entity is not available at this time.
Phenotypic screening is a cornerstone of modern drug discovery, allowing researchers to identify compounds that produce a desired effect in a biological system, such as a cell or a whole organism, without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines and for investigating complex diseases. Following the identification of a hit from a phenotypic screen, various target identification methodologies are employed to elucidate the molecular mechanism of action.
While data for this compound is not available, studies on structurally related 4-aminopiperidine (B84694) derivatives illustrate the common methodologies used in this field.
Illustrative Methodologies for Related Piperidine (B6355638) Compounds:
High-Throughput Screening (HTS): In the search for novel therapeutics, large chemical libraries are often screened for activity against a specific disease model. For instance, a high-throughput phenotypic screen of the NIH Molecular Libraries Small Molecule Repository (MLSMR) identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C virus (HCV) proliferation. This type of screen uses automated systems to test hundreds of thousands of compounds in a short period, typically using cell-based assays that measure a specific outcome, such as the inhibition of viral replication.
Gene Biomarker-Based Phenotypic Screening: This approach involves screening compounds for their ability to modulate the expression of specific genes associated with a particular disease state. For example, a gene biomarker-based screen was used to identify 3,4-disubstituted piperidine derivatives that could modulate macrophage M2 polarization, a process relevant to the treatment of multiple sclerosis.
In Vivo Phenotypic Screening: In some cases, screening is conducted directly in animal models of disease. This method was used to identify novel antinociceptive (pain-reducing) compounds from a large library of pyrrolidine (B122466) bis-piperazines. The compounds were administered to mice, and their effect on pain response was measured, allowing for the direct identification of compounds with in vivo efficacy.
Once a compound is identified through phenotypic screening, a variety of techniques can be used to determine its molecular target(s). These can include:
Affinity Chromatography: The active compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.
Genetic Approaches: Techniques such as shRNA or CRISPR/Cas9 screening can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound, suggesting that the gene product is in the compound's pathway.
Proteomics and Metabolomics: The effect of the compound on the proteome or metabolome of a cell or organism is analyzed to identify changes that can point to the affected pathway and molecular target.
These examples from related piperidine-containing compounds provide a framework for how this compound could be investigated in the future to understand its potential biological activities and molecular targets.
Despite a comprehensive search for preclinical pharmacological research on the chemical compound “this compound,” publicly available data is insufficient to construct a detailed article according to the specified outline. Searches for this specific compound by its name and chemical identifiers (CAS No. 64306-78-1, PubChem CID 20395869) did not yield specific experimental results related to its functional characterization in cell-based assays, cellular viability, metabolic stability, or its efficacy in in vivo models of inflammation and nociception.
The scientific literature contains extensive research on the broader class of piperidine derivatives, many of which are investigated for their analgesic and anti-inflammatory properties due to the piperidine moiety being a core structure in many pharmacologically active compounds, including opioids. However, this general information cannot be specifically attributed to "this compound" without direct experimental evidence.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for this particular compound. The generation of data tables and detailed research findings is unachievable in the absence of published studies.
Preclinical Pharmacological Research in Experimental Models
In Vivo Studies in Relevant Animal Models (Non-Clinical)
Investigation of Antineoplastic Activity in Xenograft Models
Currently, there is a lack of publicly available scientific literature detailing the investigation of the antineoplastic activity of 1-(Cyclopentylmethyl)piperidin-4-amine in xenograft models. While xenograft models, which involve the transplantation of human tumor tissue into immunocompromised animals, are a standard method for evaluating the in vivo efficacy of potential anticancer agents, no such studies have been published for this specific compound.
Exploration of Neuroprotective and Central Nervous System Effects in Preclinical Models
The potential neuroprotective and central nervous system (CNS) effects of this compound remain an unexplored area of research. Preclinical models are crucial for assessing the therapeutic potential of compounds for neurological disorders. However, no studies have been documented that investigate the efficacy of this specific piperidine (B6355638) derivative in models of neurodegeneration or its broader impact on CNS function.
Pharmacokinetic Profiling in Animal Species
Detailed pharmacokinetic profiling, which encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its potential as a therapeutic agent. At present, there are no published studies that have characterized the pharmacokinetic parameters of this compound in any animal species.
Biodistribution Analyses in Animal Models
Biodistribution studies are essential for understanding the tissue and organ localization of a compound following administration. This information is critical for identifying potential target tissues and assessing off-target accumulation. To date, no biodistribution analyses of this compound in animal models have been reported in the scientific literature.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. samipubco.com For 1-(Cyclopentylmethyl)piperidin-4-amine, docking simulations can be employed to explore its binding affinity and mode with various receptors known to interact with piperidine-containing compounds, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The process involves preparing a 3D structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energies suggest a more favorable interaction.
Research on analogous piperidine (B6355638) derivatives has shown interactions with targets like the µ-opioid receptor and sigma receptors. nih.gov In a hypothetical docking study of this compound with the µ-opioid receptor, key interactions would likely involve the protonated piperidine nitrogen forming an ionic bond with a conserved aspartic acid residue (Asp147) in the binding pocket. The cyclopentylmethyl group would likely occupy a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar residues, while the 4-amine group could act as a hydrogen bond donor or acceptor.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| µ-Opioid Receptor | -8.5 | Asp147, Tyr148, Trp318 | Ionic, Hydrogen Bond, Hydrophobic |
| Sigma-1 Receptor | -9.2 | Glu172, Tyr103, Phe107 | Ionic, Hydrogen Bond, π-π Stacking |
This table is illustrative and based on interactions observed for similar piperidine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new, unsynthesized compounds and in understanding which molecular properties are crucial for activity.
For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme or receptor. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound and correlating them with their experimentally determined biological activities.
Studies on other piperidine derivatives have successfully used QSAR to predict toxicity and inhibitory activities. nih.govresearchgate.net For instance, a QSAR model for piperidine-based inhibitors might reveal that hydrophobicity (represented by LogP) and specific steric parameters of the N-substituent are critical for high affinity. A hypothetical QSAR equation might look like:
pIC₅₀ = 1.5 * (cLogP) - 0.8 * (Molecular_Weight) + 0.5 * (Num_H_Donors) + 2.1
This equation would suggest that higher lipophilicity and more hydrogen bond donors increase activity, while higher molecular weight is detrimental. Such models provide valuable guidelines for designing more potent derivatives. youtube.com
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. ornl.govnih.gov Pharmacophore modeling can be used to identify these key features from a set of active molecules or from a ligand-receptor complex. Once a model is created, it can be used as a 3D query to screen large compound libraries (virtual screening) to find new molecules that match the pharmacophore and are therefore likely to be active. ornl.gov
For this compound, a pharmacophore model could be generated based on its interactions within a target binding site identified through docking. Such a model would likely include:
A Positive Ionizable (PI) feature for the protonated piperidine nitrogen.
One or more Hydrophobic (H) features for the cyclopentyl and piperidine rings.
A Hydrogen Bond Donor (HBD) feature for the 4-amine group.
This pharmacophore model could then be used to screen databases of millions of compounds to identify novel chemical scaffolds that share the same essential features and could potentially bind to the same target, thus accelerating the discovery of new lead compounds. nih.gov
Table 2: Example Pharmacophore Features for a Piperidine-Based Ligand
| Feature Type | Description | Potential Role in Binding |
|---|---|---|
| Positive Ionizable (PI) | Represents the protonated amine | Forms key ionic interaction with acidic residues (e.g., Asp, Glu) |
| Hydrophobic (H/Hbic) | Represents nonpolar groups like rings | Occupies hydrophobic pockets in the receptor |
| Hydrogen Bond Donor (HBD) | Represents the primary amine | Forms hydrogen bonds with acceptor groups on the protein |
This table represents common pharmacophoric features for this class of compounds.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govuni.lu By simulating the behavior of a ligand-protein complex in a realistic environment (including water and ions), MD can provide detailed insights into the stability of the binding pose, the flexibility of the complex, and the specific interactions that contribute to binding affinity. mdpi.comnih.gov
For the complex of this compound with a target receptor, an MD simulation could be run for several nanoseconds to observe its dynamic behavior. nih.gov The analysis of the simulation trajectory can reveal:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess if it remains stably bound in the initial docking pose. A low and stable RMSD suggests a stable binding mode.
Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding.
Key Interactions: The simulation can show the persistence of key hydrogen bonds and hydrophobic contacts over time, confirming their importance for the binding mechanism.
MD simulations on related piperidine derivatives have been used to confirm docking predictions and to reveal the crucial roles of specific amino acid residues in maintaining a stable interaction. nih.gov
Theoretical Analysis of Conformational Preferences and Stereoelectronic Effects
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Theoretical methods, such as quantum mechanics calculations, can be used to analyze the conformational preferences of this compound. The piperidine ring typically adopts a stable chair conformation to minimize steric strain.
The orientation of the substituents on the piperidine ring (the 4-amine group and the N-cyclopentylmethyl group) is critical. The large N-cyclopentylmethyl group is expected to strongly prefer an equatorial position to avoid steric clashes. The 4-amine group can exist in either an axial or equatorial position, and the energy difference between these two conformers can be calculated. It is generally expected that the equatorial conformation will be more stable.
Stereoelectronic effects, which involve the interaction of electron orbitals, also play a role in determining conformational stability. For piperidine systems, interactions such as hyperconjugation between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds can influence the geometry and stability of the molecule. For example, the orientation of the nitrogen lone pair can affect the basicity of the amine and its ability to form hydrogen bonds, which are crucial for receptor binding.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Analytical Techniques in Chemical Research of the Compound
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives based on the 1-(Cyclopentylmethyl)piperidin-4-amine scaffold necessitates rigorous structural confirmation. ijnrd.org Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular architecture and the successful incorporation of new functional groups. nih.gov
Key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of a molecule. For a new derivative, shifts in the signals corresponding to the piperidine (B6355638) or cyclopentyl protons, or the appearance of new signals, would confirm chemical modification. For example, acylation of the primary amine would result in a downfield shift of the adjacent methine proton on the piperidine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of the parent compound would show characteristic N-H stretching vibrations for the primary amine. The disappearance of these peaks and the appearance of new ones, such as a C=O stretch for an amide derivative, would provide clear evidence of a successful reaction.
Mass Spectrometry (MS): While primarily used for determining molecular weight, high-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is a critical piece of data for a novel compound. Fragmentation patterns can also offer clues about the molecule's structure. researchgate.net
The combined application of these methods provides unambiguous structural elucidation, a critical step in the development of new chemical entities. nih.govresearchgate.net
Chromatographic Techniques for Compound Purity and Characterization
The purity of a chemical compound is crucial for obtaining reliable biological data. Chromatographic techniques are the gold standard for separating a compound from unreacted starting materials, byproducts, and other impurities, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment. The compound is passed through a column with a stationary phase, and its retention time is measured. A pure compound should ideally show a single, sharp peak. The purity is often determined by the peak area percentage.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interaction with the stationary phase. It can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value helps in the initial identification of the compound.
The table below illustrates a hypothetical HPLC purity analysis for a synthesized batch of this compound.
Table 1: Example HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,234 | 0.8 | Impurity A |
| 2 | 3.58 | 1,895,672 | 98.9 | This compound |
Mass Spectrometry for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it becomes an essential instrument for metabolism studies, which are critical in drug discovery. nih.gov These studies help identify metabolic "hot-spots" on the molecule, guiding the design of new derivatives with improved metabolic stability. nih.gov
In a typical analysis, the parent compound is incubated with liver microsomes or other metabolic systems. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer detects the parent compound and any new molecules (metabolites) formed. Tandem mass spectrometry (MS/MS) is then used to fragment these molecules, and the fragmentation patterns help in elucidating their structures. nih.gov
Potential metabolic transformations for this compound could include:
Hydroxylation on the cyclopentyl or piperidine ring.
N-dealkylation, removing the cyclopentylmethyl group.
Oxidation of the primary amine.
Table 2: Potential Metabolites and Expected Mass Changes
| Parent Compound | Molecular Formula | Exact Mass (Da) | Metabolic Reaction | Expected Mass Change (Da) | Metabolite Mass (Da) |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₂N₂ | 182.1783 | Hydroxylation | +15.9949 | 198.1732 |
| This compound | C₁₁H₂₂N₂ | 182.1783 | Dehydrogenation | -2.0157 | 180.1626 |
NMR-Based Methods for SAR Analysis and Binding Characterization
Understanding the Structure-Activity Relationship (SAR) is key to optimizing a compound's potency and selectivity. nih.gov NMR-based methods provide atomic-level insights into how a ligand binds to its target protein, guiding medicinal chemistry efforts. nih.gov This integrative, biophysics-driven strategy can significantly improve the clarity and reproducibility of affinity-driven SAR. nih.gov
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close contact with the receptor. By irradiating the protein, saturation is transferred to the bound ligand. The difference between this spectrum and a reference spectrum reveals the binding epitope of the ligand.
Chemical Shift Perturbation (CSP): Also known as ligand-observe NMR, this technique monitors changes in the chemical shifts of the ligand's signals upon addition of the protein. Protons involved in binding will show the most significant perturbations, helping to map the binding interface.
These methods establish clear, systematic changes in binding affinity and build confidence in productive ligand-target engagement. nih.gov
Table 3: Hypothetical NMR SAR Data for an Analog Series
| Compound | Modification | Binding Affinity (Kᵢ, µM) | Key Proton Chemical Shift Change (Δδ, ppm) |
|---|---|---|---|
| Parent Compound | - | 15.2 | 0.25 (Piperidine H-4) |
| Analog 1 | Add methyl to cyclopentyl | 8.5 | 0.35 (Piperidine H-4) |
| Analog 2 | Add hydroxyl to cyclopentyl | 25.1 | 0.10 (Piperidine H-4) |
| Analog 3 | Replace cyclopentyl with cyclohexyl | 5.6 | 0.42 (Piperidine H-4) |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity. creative-bioarray.com These assays use a radioactively labeled ligand to quantify the binding interaction with a receptor, typically in cell or tissue homogenates. nih.govoncodesign-services.com They are crucial for determining key binding parameters like receptor density (Bmax) and the equilibrium dissociation constant (Kd) or inhibition constant (Ki). creative-bioarray.comnih.gov
There are two primary types of experiments:
Saturation Assays: Increasing concentrations of a radioligand are incubated with the receptor preparation to determine the Kd (a measure of affinity) and Bmax (the concentration of receptors in the sample). creative-bioarray.comnih.gov
Competition Assays: A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (like this compound). oncodesign-services.com This measures the compound's ability to displace the radioligand, from which the IC₅₀ (the concentration of compound that inhibits 50% of specific binding) is determined. The Ki value, a true measure of affinity for the unlabeled compound, is then calculated from the IC₅₀. creative-bioarray.com
These assays are vital for ranking compounds by their affinity and understanding their mode of action at the receptor site. oncodesign-services.com
Table 4: Example Receptor Binding Affinity Data
| Compound | Target Receptor | Radioligand Used | Kᵢ (nM) |
|---|---|---|---|
| This compound | Sigma 1 Receptor | ³H-Pentazocine | 15 |
| Haloperidol (Reference) | Sigma 1 Receptor | ³H-Pentazocine | 2.5 |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Analog Library Generation
The creation of diverse analog libraries is fundamental to exploring the structure-activity relationship (SAR) of a lead compound. For 1-(Cyclopentylmethyl)piperidin-4-amine, future efforts will likely focus on developing more efficient, cost-effective, and versatile synthetic strategies. nih.gov Traditional methods for creating substituted piperidines include the hydrogenation of pyridine (B92270) derivatives, various cyclization reactions, and multicomponent reactions. nih.govmdpi.com
Emerging synthetic approaches that could be applied include:
Flow Chemistry: Continuous flow protocols can offer highly diastereoselective synthesis of chiral piperidines, enabling rapid production and optimization of reaction conditions. researchgate.net
Catalyst Development: Research into new heterogeneous catalysts, such as novel cobalt or nickel silicide systems, could provide more efficient and environmentally friendly methods for pyridine hydrogenation, a common route to the piperidine (B6355638) core. nih.gov
Oxidative Amination: Gold(I)-catalyzed or palladium-catalyzed oxidative amination of non-activated alkenes represents a modern approach to form substituted piperidines, allowing for the introduction of diverse functional groups. nih.govmdpi.com
One-Pot Processes: Combining functionalization with the core ring formation in a one-pot or cascade reaction can significantly shorten synthetic sequences, making the process faster and less costly for library generation. mdpi.comnih.gov
These advanced methods will facilitate the systematic modification of the cyclopentylmethyl group, the piperidine ring, and the amine substituent, allowing for a thorough investigation of how these structural changes impact biological activity.
| Synthetic Strategy | Potential Advantage for Analog Generation | Key Feature |
| Flow Chemistry | Rapid optimization and scale-up | High diastereoselectivity in continuous systems researchgate.net |
| Novel Catalysis | Greener and more efficient synthesis | Use of heterogeneous catalysts like cobalt or nickel silicide nih.gov |
| Oxidative Amination | Introduction of diverse functionalities | Gold(I) or Palladium-catalyzed reactions on alkenes nih.govmdpi.com |
| Cascade Reactions | Increased speed and cost-effectiveness | Combines hydrogenation and functionalization in one pot mdpi.comnih.gov |
Exploration of Underexplored Biological Targets for Piperidine Scaffolds
The piperidine scaffold is a privileged structure found in drugs targeting a wide array of biological systems, including the central nervous system and cardiovascular system, and exhibiting anti-inflammatory and anti-cancer properties. ontosight.aiijnrd.org While targets for many piperidine derivatives are well-established, numerous other potential targets remain underexplored for compounds like this compound.
Future research could investigate the interaction of its analogs with targets such as:
Sigma Receptors (σ1R and σ2R): The piperidine moiety is a key structural element for ligands with high affinity for the σ1 receptor, which is implicated in various neurological disorders and cancer. rsc.orgnih.gov Exploring the dual-activity at H3 and σ1 receptors could yield novel therapeutic agents. nih.gov
Cholinesterases and Monoamine Oxidases: Piperidine derivatives are being investigated as potential inhibitors of enzymes like cholinesterase and monoamine oxidase, which are key targets in the treatment of Alzheimer's disease. ingentaconnect.comnih.gov
Ion Channels and GPCRs: The structural features of piperidine derivatives make them suitable candidates for modulating G-protein coupled receptors (GPCRs) and ion channels, which are involved in a vast number of physiological processes. The mu-opioid receptor is one such target where 4-phenyl piperidine compounds have shown excellent agonistic activity. drugbank.comresearchgate.net
Protein-Protein Interactions (PPIs): The three-dimensional nature of the piperidine scaffold can be exploited to design molecules that disrupt protein-protein interactions, which are often considered "undruggable" targets. For instance, piperidine derivatives have been developed as inhibitors of the p53-HDM2 interaction in cancer therapy. researchgate.net
| Potential Biological Target | Therapeutic Area | Rationale for Exploration |
| Sigma Receptors (σ1R/σ2R) | Neurology, Oncology | Piperidine is a key moiety for high-affinity ligands. rsc.orgnih.gov |
| Cholinesterases/MAOs | Neurodegenerative Diseases | Piperidine-based inhibitors show promise for Alzheimer's. ingentaconnect.comnih.gov |
| Mu-Opioid Receptor | Pain Management | Piperidine scaffolds are effective mu receptor agonists. drugbank.comresearchgate.net |
| p53-HDM2 Interaction | Oncology | Piperidine derivatives can act as potent inhibitors. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly reducing the time and cost of development. nih.govnih.gov
For the design of analogs of this compound, AI and ML can be applied to:
Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of newly designed analogs based on their structural features. nih.govresearchgate.netresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. researchgate.netschrodinger.com
Virtual Screening: AI-powered virtual screening can rapidly analyze large chemical libraries to identify molecules that are likely to bind to a specific biological target, complementing high-throughput screening efforts. nih.govmdpi.com
ADME/Tox Prediction: ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of virtual compounds, helping to eliminate candidates with poor drug-like properties early in the discovery process. mdpi.commdpi.com
Advances in High-Throughput Screening Methodologies for Preclinical Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.govdrugtargetreview.com Advances in HTS technology are continually improving the efficiency and effectiveness of preclinical discovery. pharmtech.com
Future screening of analog libraries based on this compound will benefit from:
Automation and Miniaturization: The use of automated liquid handling robots and miniaturized assay formats (e.g., 384- and 1536-well plates) allows for higher throughput, reduces reagent consumption, and lowers costs. nih.govpharmtech.comtechnologynetworks.comncsu.edu
Advanced Detection Systems: While fluorescence-based assays are common, the integration of more direct and physiologically relevant detection methods, such as mass spectrometry, can reduce the risk of compound interference and false positives. drugtargetreview.comtechnologynetworks.com
High-Content Screening (HCS): Image-based HCS provides multiparametric data on cellular responses to compounds, offering deeper insights into a compound's mechanism of action and potential toxicity. pharmtech.comnih.gov
AI-Driven Data Analysis: Integrating AI with HTS allows for faster and more accurate analysis of screening results, helping to identify promising leads and optimize assay conditions in real time. pharmtech.compharmasalmanac.com
| HTS Advancement | Impact on Preclinical Discovery | Example Technology |
| Automation/Miniaturization | Increased speed, reduced costs nih.govpharmtech.com | Robotic liquid handlers, 1536-well plates technologynetworks.com |
| Advanced Detection | Higher quality data, fewer false positives technologynetworks.com | Mass spectrometry-based assays technologynetworks.com |
| High-Content Screening | Deeper mechanistic insights pharmtech.com | Automated cellular imaging nih.gov |
| AI-Powered Analytics | Faster, more accurate hit identification pharmasalmanac.com | Real-time data analysis algorithms pharmtech.com |
Design of Targeted Chemical Probes for Receptor Specificity and In Vivo Imaging Research
Chemical probes are essential tools for validating biological targets and studying their function in living systems. semanticscholar.orgnih.gov Designing analogs of this compound as targeted probes could significantly advance our understanding of its molecular interactions.
Future research in this area will focus on:
Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing will be used to develop analogs with high affinity and selectivity for a specific biological target, which is crucial for a reliable chemical probe. nih.gov
Labeling for In Vivo Imaging: Incorporating radioactive isotopes (e.g., Iodine-123 for SPECT) or fluorescent tags into the molecular structure can transform a potent ligand into an imaging agent. nih.gov This allows for non-invasive visualization and quantification of target engagement in preclinical models. nih.govrsc.org
PET and Dual-Modality Probes: The development of positron emission tomography (PET) probes or hybrid imaging agents that combine PET with optical imaging could provide versatile tools for both preclinical research and potential clinical applications. researchgate.net Piperidine-based ligands have already shown promise as SPECT ligands for detecting malignant melanoma. nih.gov
The creation of such probes will not only help to elucidate the mechanism of action of this compound class but also serve as diagnostic tools and guide the development of targeted therapeutics.
Q & A
Q. Key factors influencing reaction conditions :
- Solvent polarity : Acetonitrile or ethanol enhances nucleophilicity in substitution reactions .
- Temperature : Reflux (70–80°C) ensures complete conversion while avoiding decomposition .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization improves purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Characterization relies on:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights into:
- Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity sites (e.g., nucleophilic N-atom in piperidine) .
- Reaction pathways : Free energy profiles for oxidation or substitution reactions (e.g., permanganate oxidation kinetics) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining solubility trends in DMSO vs. water .
Example : DFT analysis of a similar compound (1-[(4-chlorophenyl)methyl]piperidin-4-amine) revealed a reaction activation energy of 25.3 kcal/mol for Ru(III)-catalyzed oxidation .
Advanced: What strategies resolve contradictory data on the solvent-dependent reactivity of this compound?
Contradictions in solvent effects (e.g., varying yields in ethanol vs. DMF) can be addressed via:
- Controlled kinetic studies : Monitor reaction progress using UV-Vis spectroscopy under standardized conditions (pH, temperature) .
- Computational validation : Compare experimental activation energies with DFT-calculated values to identify solvent-specific transition states .
- Cross-validation : Replicate experiments with deuterated solvents (e.g., CD₃OD) to isolate solvent isotope effects .
Case study : Conflicting oxidation rates in acetonitrile vs. water were resolved by identifying hydrogen bonding as a rate-limiting factor in aqueous media .
Advanced: How does the cyclopentylmethyl group influence the biological activity of piperidin-4-amine derivatives compared to other substituents?
The cyclopentylmethyl moiety enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to benzyl or methyl groups, improving blood-brain barrier penetration .
- Receptor binding : Steric bulk optimizes fit into hydrophobic enzyme pockets (e.g., monoamine oxidase inhibition) .
- Metabolic stability : Cyclopentane reduces CYP450-mediated oxidation compared to linear alkyl chains .
Q. Structural comparison :
| Substituent | LogP | IC₅₀ (MAO-B) | Half-life (h) |
|---|---|---|---|
| Cyclopentylmethyl | 2.1 | 12 nM | 4.5 |
| Benzyl | 1.8 | 18 nM | 3.2 |
| Isopentyl | 2.3 | 25 nM | 5.0 |
Data extrapolated from analogous piperidine derivatives .
Advanced: What methodologies optimize the enantiomeric purity of this compound for chiral drug development?
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination for >90% ee .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid and recrystallize .
Example : A patent application achieved 99% ee for a related cyclohexylpiperidine derivative using BINAP-Ru catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
